molecular formula C19H14FN3O2S2 B2566359 2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863595-08-8

2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2566359
CAS RN: 863595-08-8
M. Wt: 399.46
InChI Key: GKWVJMUENOGOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of similar compounds often involves the use of commercially available substances and a series of chemical reactions . For instance, a series of 2,4-disubstituted thiazole derivatives were synthesized and screened for their in vitro antimicrobial activities .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of thiazoles can be influenced by the substituents at different positions on the thiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include cyclization, oxidation, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles can vary depending on the substituents on the thiazole ring . For example, thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which are structurally similar to the compound , have been found to exhibit high antioxidant activity . This suggests that our compound could potentially be used in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.

Antimicrobial Activity

Thiazolo[4,5-b]pyridines have also been reported to possess potent antimicrobial properties . Therefore, our compound could be investigated for its potential use as an antimicrobial agent in the treatment of various bacterial and fungal infections.

Herbicidal Activity

The herbicidal activity of thiazolo[4,5-b]pyridines has been identified . This suggests that our compound could be developed as a novel herbicide for use in agriculture.

Anti-inflammatory Activity

Thiazolo[4,5-b]pyridines have been found to exhibit anti-inflammatory activity . This indicates that our compound could be explored for its potential use in the treatment of inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease.

Antifungal Activity

Thiazolo[4,5-b]pyridines have demonstrated antifungal properties . This suggests that our compound could be used in the development of new antifungal medications.

Antitumor Activity

Thiazolo[4,5-b]pyridines have been reported to possess antitumor activities . This indicates that our compound could be investigated for its potential use in cancer therapy.

Histamine H3 Receptor Antagonists

Some representatives of thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists . This suggests that our compound could be explored for its potential use in the treatment of conditions such as allergies and asthma.

Synthesis of Novel Organic Compounds

The sulfonamide functionality in our compound has been proved to be a key structural unit that affected activity . This suggests that our compound could be used as a building block in the synthesis of novel organic compounds with potential biological activity.

Mechanism of Action

While the specific mechanism of action for “2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is not mentioned in the retrieved papers, similar compounds have been found to exhibit potent inhibitory activity against certain enzymes .

Future Directions

The future directions for research on “2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” and similar compounds could include further exploration of their biological activities, optimization of their synthesis processes, and investigation of their potential applications in medicine and other fields .

properties

IUPAC Name

2-fluoro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S2/c1-12-13(18-22-16-9-5-11-21-19(16)26-18)6-4-8-15(12)23-27(24,25)17-10-3-2-7-14(17)20/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWVJMUENOGOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.